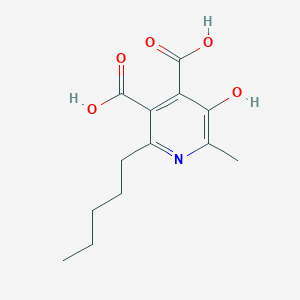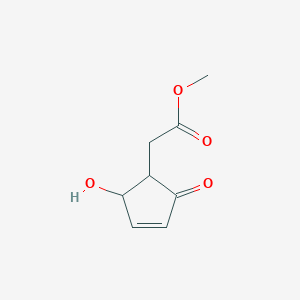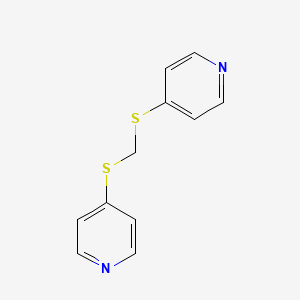
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione is a complex organic compound known for its unique structure and reactivity This compound is characterized by the presence of two bromine atoms and a fused bicyclic system, which includes a methanoindene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione typically involves the bromination of a suitable precursor. One common method is the bromination of 3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of bromination.
Oxidation Reactions: Oxidative processes can modify the compound’s structure and introduce new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to partially or fully de-brominated compounds and oxidized derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione involves its interaction with molecular targets and pathways. The bromine atoms and the methanoindene core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with chlorine atoms instead of bromine.
2,2-Difluoro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with fluorine atoms instead of bromine.
2,2-Diiodo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms influence the compound’s chemical behavior, making it suitable for specific applications that require bromine’s unique characteristics.
Eigenschaften
CAS-Nummer |
91211-35-7 |
|---|---|
Molekularformel |
C10H8Br2O2 |
Molekulargewicht |
319.98 g/mol |
IUPAC-Name |
4,4-dibromotricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H8Br2O2/c11-10(12)8(13)6-4-1-2-5(3-4)7(6)9(10)14/h1-2,4-7H,3H2 |
InChI-Schlüssel |
VKJCPBAJQBFXQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2C(=O)C(C3=O)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


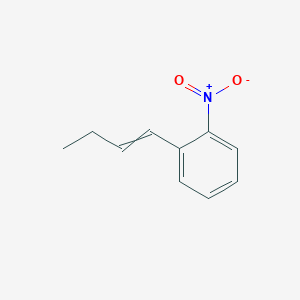
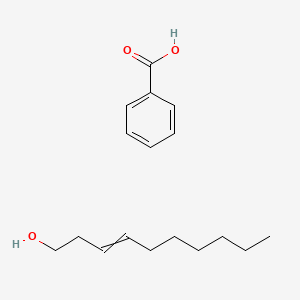
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
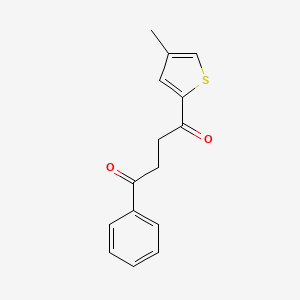
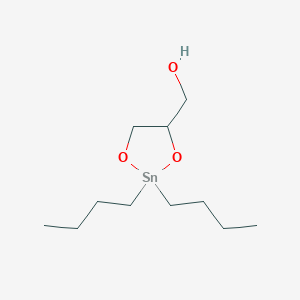
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
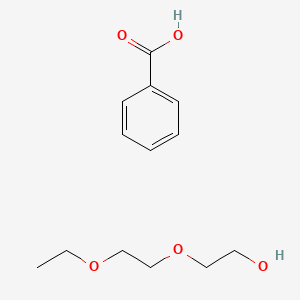
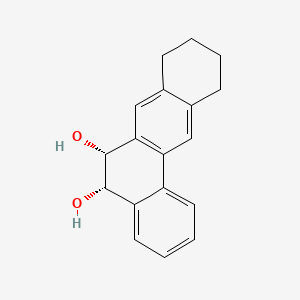

![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
